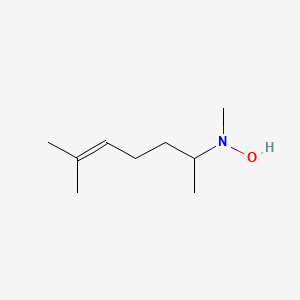

N-Hydroxy-N,6-dimethylhept-5-en-2-amine

Description

Properties

CAS No. |

65783-48-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-methyl-N-(6-methylhept-5-en-2-yl)hydroxylamine |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,5,7H2,1-4H3 |

InChI Key |

JHWIAKMMCSYKDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)N(C)O |

Origin of Product |

United States |

Preparation Methods

Ketone Precursor Synthesis

The foundational step involves synthesizing the ketone precursor, 6-methylhept-5-en-2-one. Analogous to methods in WO2005062723A2, Grignard reactions between t-butylacetylene and acrolein derivatives may yield α,β-unsaturated ketones. For example, ethyl magnesium bromide reacts with acrolein at 0–5°C in tetrahydrofuran (THF), forming a propargyl alcohol intermediate, which undergoes acid-catalyzed isomerization to the conjugated enone.

Reaction Conditions :

Hydroxylamine Condensation

The ketone undergoes reductive amination with methylhydroxylamine. Patent WO2005062723A2 details similar protocols using Raney Nickel under hydrogen pressure (20–22 kg/cm²) at 80–85°C in alcoholic solvents. For N-hydroxy-N,6-dimethylhept-5-en-2-amine:

$$

\text{6-Methylhept-5-en-2-one + CH}3\text{NHOH} \xrightarrow[\text{Raney Ni, H}2]{\text{MeOH}} \text{this compound}

$$

Optimization Parameters :

- Hydrogen pressure: 15–25 kg/cm²

- Reaction time: 2–5 hours

- Solvent: Methanol/ethanol (prevents over-reduction)

- Yield: ~60% (extrapolated from similar reactions)

Nucleophilic Addition Pathways

Alkene Functionalization

The double bond in hept-5-en-2-amine derivatives can be introduced via Wittig or Horner-Wadsworth-Emmons reactions. A patent by US20020016517A1 demonstrates alkene installation using stabilized ylides, where triphenylphosphine reacts with α-haloketones to generate conjugated alkenes. Applying this to N-hydroxy-N-methyl precursors:

$$

\text{RC(O)CH}2\text{X + PPh}3 \rightarrow \text{RCH=CH}2 + \text{HPPh}3\text{X}

$$

Key Variables :

Hydroxylamine Addition to Imines

Condensing 6-methylhept-5-en-2-one with methylamine forms an imine intermediate, which reacts with hydroxylamine hydrochloride:

$$

\text{Imine + NH}_2\text{OH·HCl} \rightarrow \text{N-Hydroxyamine derivative}

$$

Conditions :

- pH: 4–5 (acetic acid buffer)

- Temperature: 25–40°C

- Isolation: Extracted with ethyl acetate, dried over MgSO₄

Catalytic Hydrogenation of Nitroalkenes

Nitro Group Introduction

Nitroalkenes serve as precursors, as described in WO2019097306A2 for pyrazole derivatives. Michael addition of nitromethane to 6-methylhept-5-en-2-one under basic conditions yields β-nitroketones, which dehydrate to nitroalkenes:

$$

\text{RC(O)CH}3 + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH}} \text{RC(NO}2\text{)=CH}_2

$$

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Yield : 70–85% (similar nitroalkene syntheses)

Hydrogenation to Amine

Catalytic hydrogenation (Pd/C or PtO₂) reduces nitroalkenes to amines. To introduce the N-hydroxy group, hydroxylamine is added in situ:

$$

\text{RNO}2 \xrightarrow[\text{H}2\text{NNH}2]{\text{H}2, \text{Pd/C}} \text{RNHOH}

$$

Reaction Parameters :

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent Selection

Non-polar solvents (toluene, cyclohexane) minimize side reactions during Grignard steps, as evidenced in US20020016517A1. For reductive amination, methanol is preferred due to its compatibility with Raney Nickel.

Catalyst Recycling

Raney Nickel can be reused 3–4 times with minimal activity loss if washed with deoxygenated water post-reaction.

Byproduct Management

- Diethyl ether : Forms azeotropes with water for efficient drying

- Ammonium chloride : Neutralizes excess base in workup steps

Mechanistic Insights

Reductive Amination Pathway

The ketone reacts with methylhydroxylamine to form an imine intermediate, which undergoes hydrogenation. Raney Nickel facilitates both imine formation and reduction via a surface-mediated mechanism:

$$

\text{RC(O)R' + NH}2\text{OCH}3 \rightarrow \text{RC(NHOH)R'} \xrightarrow{\text{H}_2} \text{RCH(NHOH)R'}

$$

Steric Effects

The 6-methyl group imposes steric hindrance, necessitating elevated temperatures (80–85°C) to overcome activation barriers.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,6-dimethylhept-5-en-2-amine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

N-Hydroxy-N,6-dimethylhept-5-en-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,6-dimethylhept-5-en-2-amine involves its interaction with specific molecular targets. The hydroxy group and the amine group can form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the activation or inhibition of specific biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

Dexisometheptene (Dexisometheptene Mucate)

- Structure: (2R)-N,6-dimethylhept-5-en-2-amine (non-hydroxylated analog).

- Molecular Formula : [C₉H₁₉N]₂·C₆H₁₀O₈ (mucate salt).

- Molecular Weight : 492.6 g/mol.

- Key Differences :

- Pharmacological Insight : The absence of the hydroxyl group in dexisometheptene reduces its capacity for enzyme inhibition but enhances its bioavailability for central nervous system (CNS) targeting.

HET0016 (N-Hydroxy-N’-(4-butyl-2-methylphenyl)formamidine)

- Structure : Contains an N-hydroxy formamidine group.

- Molecular Formula : C₁₂H₁₇N₃O.

- Molecular Weight : 219.29 g/mol.

- Key Differences :

5-Hexen-3-amine, N-hydroxy-2-methyl- (CAS 88382-03-0)

- Structure : Shorter carbon chain (C7 vs. C9) with a hydroxylamine group.

- Molecular Formula: C₇H₁₅NO.

- Molecular Weight : 129.20 g/mol.

- Key Differences: Reduced lipophilicity due to shorter chain length.

Thiophene-Based Amines (e.g., Compound 7c)

- Structure : N-[5,5-dimethyl-2(5H)-thiophenyliden]-2-propylamine.

- Molecular Formula : C₁₀H₁₅NS.

- Molecular Weight : 169 g/mol.

- Key Differences :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Therapeutic/Research Application |

|---|---|---|---|---|

| N-Hydroxy-N,6-dimethylhept-5-en-2-amine | C₉H₁₉NO | 157.26 | N-hydroxy, amine, alkene | Potential enzyme inhibition |

| Dexisometheptene mucate | [C₉H₁₉N]₂·C₆H₁₀O₈ | 492.6 | Amine, alkene | Migraine, tension headache treatment |

| HET0016 | C₁₂H₁₇N₃O | 219.29 | Formamidine, N-hydroxy | 20-HETE inhibition, anticancer research |

| 5-Hexen-3-amine, N-hydroxy-2-methyl | C₇H₁₅NO | 129.20 | N-hydroxy, amine, alkene | Research compound |

| Thiophene derivative (7c) | C₁₀H₁₅NS | 169.0 | Thiophene, amine | Synthetic chemistry studies |

Key Research Findings

Role of N-Hydroxy Group :

- In HET0016, the N-hydroxy group is critical for inhibiting 20-HETE synthesis by interacting with CYP450 enzymes . A similar mechanism may apply to this compound, though its aliphatic structure could alter selectivity.

- Hydroxamic acid derivatives () highlight the importance of N-hydroxy in metal chelation for antibacterial activity, suggesting parallel applications for the target compound .

Dexisometheptene’s lack of an N-hydroxy group simplifies its metabolism, favoring CNS penetration for migraine relief .

Structural Isomerism :

- Double bond position (e.g., hept-5-en vs. hept-4-en in ) influences geometric isomerism and receptor binding. The 5-en configuration in the target compound may optimize steric interactions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.